molecular formula C6H10N4S B13654100 4-Hydrazineyl-5-methyl-6-(methylthio)pyrimidine

4-Hydrazineyl-5-methyl-6-(methylthio)pyrimidine

Cat. No.: B13654100
M. Wt: 170.24 g/mol
InChI Key: PDIHWKDRSPVJLV-UHFFFAOYSA-N
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Description

4-Hydrazineyl-5-methyl-6-(methylthio)pyrimidine is a heterocyclic compound with the molecular formula C6H10N4S. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazineyl-5-methyl-6-(methylthio)pyrimidine typically involves the reaction of 5-methyl-6-(methylthio)pyrimidine-4-carbaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired hydrazine derivative .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Hydrazineyl-5-methyl-6-(methylthio)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include azo compounds, hydrazones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Hydrazineyl-5-methyl-6-(methylthio)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Hydrazineyl-5-methyl-6-(methylthio)pyrimidine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular processes, including signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydrazino-6-methyl-5-nitropyrimidine
  • 2-Methylthio-4-hydrazino-6-chloropyrimidine
  • 4,6-Dihydrazino-5-nitropyrimidine

Uniqueness

4-Hydrazineyl-5-methyl-6-(methylthio)pyrimidine is unique due to the presence of both hydrazine and methylthio groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C6H10N4S

Molecular Weight

170.24 g/mol

IUPAC Name

(5-methyl-6-methylsulfanylpyrimidin-4-yl)hydrazine

InChI

InChI=1S/C6H10N4S/c1-4-5(10-7)8-3-9-6(4)11-2/h3H,7H2,1-2H3,(H,8,9,10)

InChI Key

PDIHWKDRSPVJLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1SC)NN

Origin of Product

United States

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